Oxo-diphenyl-germane
Description
Oxo-diphenyl-germane is an organogermanium compound characterized by a germanium atom bonded to two phenyl groups (C₆H₅) and an oxo (oxygen) group. The "oxo" prefix denotes the presence of a carbonyl group (Ge=O), which significantly influences its reactivity and applications . While the exact IUPAC name may vary based on substitution patterns, the term "this compound" aligns with nomenclature rules where "oxo" indicates oxygen substitution on the central germanium atom .
Properties
CAS No. |
3430-85-1 |
|---|---|
Molecular Formula |
C12H10GeO |
Molecular Weight |
242.84 g/mol |
IUPAC Name |
oxo(diphenyl)germane |
InChI |
InChI=1S/C12H10GeO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JRAFHMKMQLDLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo-diphenyl-germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with water or a hydroxide source under controlled conditions. The reaction typically proceeds as follows:
(C6H5)2GeCl2+H2O→(C6H5)2GeO+2HCl
Another method involves the oxidation of diphenylgermane using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxo-diphenyl-germane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound back to diphenylgermane or other lower oxidation state derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce diphenylgermane.
Scientific Research Applications
Oxo-diphenyl-germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which oxo-diphenyl-germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and interactions within biological systems.
Comparison with Similar Compounds
Diphenylgermane (C₆H₅)₂GeH₂
- Structure and Properties : Diphenylgermane features two phenyl groups and two hydrides attached to germanium. Its linear formula is (C₆H₅)₂GeH₂, with a molecular weight of 258.87 g/mol (inferred from ).
- Reactivity : Unlike oxo-diphenyl-germane, diphenylgermane is more reactive due to the presence of Ge–H bonds, which participate in hydrogermylation reactions.
- Applications : Used as a precursor in synthesizing germanium-containing polymers and catalysts .
Diphenyldichlorogermane (C₆H₅)₂GeCl₂
- Structure and Properties: This compound substitutes the oxo group with two chlorine atoms. Its molecular weight is 301.77 g/mol, with a SMILES notation of ClGe(C₁=CC=CC=C₁)C₂=CC=CC=C₂ .
- Reactivity : The Ge–Cl bonds are highly electrophilic, making it a versatile intermediate for nucleophilic substitutions.
- Applications : Widely used in organic synthesis to prepare germanium-based ligands and semiconductors .
Triethyl(4-fluorophenyl)germane
- Reactivity and Oxidation : highlights the oxygenation of aryl germanes. For example, triethyl(4-fluorophenyl)germane reacts with PhI(OCOCF₃)₂ to yield 86% product in 15 minutes, compared to 63% with PhI(OAc)₂ .
- Comparison : this compound may form via similar oxidation pathways, but its stability and yield depend on the oxidant strength and solvent system.
Comparison with Tin and Carbon Analogs
Dibutyl(oxo)tin (C₄H₉)₂SnO
- Structure and Safety : A tin analog with an oxo group. Safety data sheets indicate precautions for handling, including consulting a physician upon exposure .
- Periodic Trends : Tin compounds (Group 14) generally exhibit greater thermal stability than germanium analogs due to increased metallic character.
Diphenyl Carbonate (C₆H₅O)₂CO
- Structure and Applications : A carbon-based carbonate ester (CAS 102-09-0) used in polycarbonate production. Unlike this compound, it lacks a metal center, limiting its catalytic applications .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | (C₆H₅)₂GeO | ~273.87 (estimated) | Ge=O, C₆H₅ |
| Diphenylgermane | (C₆H₅)₂GeH₂ | 258.87 | Ge–H, C₆H₅ |
| Diphenyldichlorogermane | (C₆H₅)₂GeCl₂ | 301.77 | Ge–Cl, C₆H₅ |
| Dibutyl(oxo)tin | (C₄H₉)₂SnO | ~234.94 (estimated) | Sn=O, C₄H₉ |
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